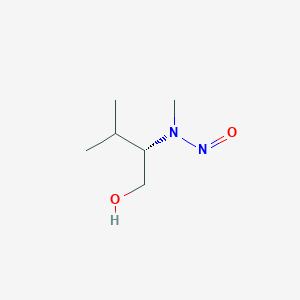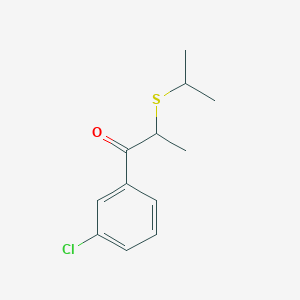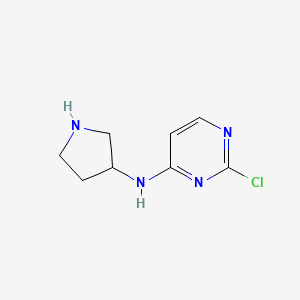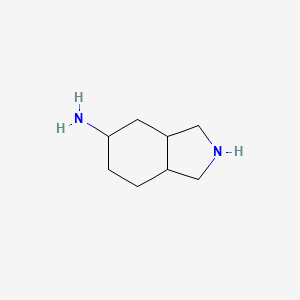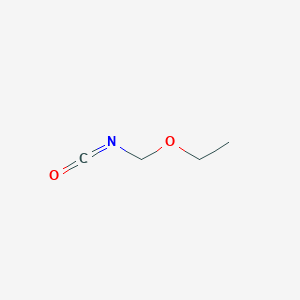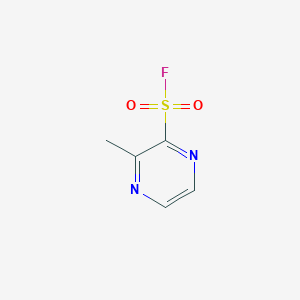![molecular formula C7H16ClNO B13509950 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C6H13NO·HCl. It is a cyclopropyl derivative with a dimethylamino group and an ethan-1-ol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride typically involves the reaction of cyclopropylamine with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors and enzymes, modulating their activity. The cyclopropyl moiety provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: A related compound with similar functional groups but lacking the cyclopropyl ring.
Cyclopropylamine: Shares the cyclopropyl moiety but lacks the dimethylamino and ethan-1-ol groups.
Dimethylaminoethanol: Similar in structure but with different chemical properties due to the absence of the cyclopropyl ring.
Uniqueness
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride is unique due to the presence of both the cyclopropyl ring and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
2-[1-(dimethylamino)cyclopropyl]ethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)7(3-4-7)5-6-9;/h9H,3-6H2,1-2H3;1H |
Clé InChI |
MWTPYIFSORFYCD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CC1)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


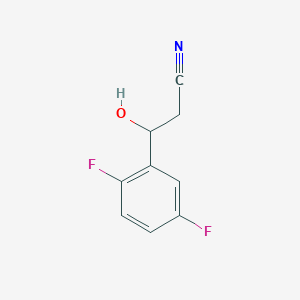
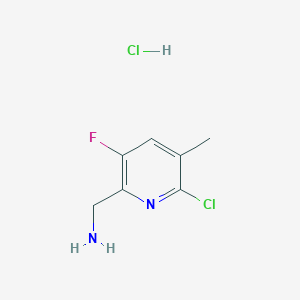
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
